molecular formula C23H21NO6 B2918700 4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl diethylcarbamate CAS No. 898406-17-2

4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl diethylcarbamate

Cat. No.: B2918700
CAS No.: 898406-17-2
M. Wt: 407.422
InChI Key: FNSAJKHBILEVHI-UHFFFAOYSA-N
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Description

4-(7-Methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl diethylcarbamate is a synthetic coumarin derivative characterized by a fused benzofuran moiety at position 4 and a diethylcarbamate group at position 6 of the coumarin scaffold. The coumarin core (2-oxo-2H-chromen) is a well-studied heterocyclic system known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO6/c1-4-24(5-2)23(26)28-15-9-10-18-16(12-15)17(13-21(25)29-18)20-11-14-7-6-8-19(27-3)22(14)30-20/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSAJKHBILEVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl diethylcarbamate, a compound belonging to the chromone derivatives class, has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including antiviral and herbicidal properties, as well as its mechanisms of action and synthesis methods.

Chemical Structure and Properties

The compound features a complex structure comprising a benzofuran moiety, a chromenone core, and a diethylcarbamate functional group. Its molecular formula is C23H21NO6C_{23}H_{21}NO_6 with a molecular weight of approximately 407.42 g/mol. The presence of the methoxy group enhances its solubility and biological interactions, making it an important subject in medicinal chemistry.

Antiviral Activity

Research indicates that this compound exhibits moderate antiviral activity. A study published in 2012 demonstrated its effectiveness against herpes simplex virus type 1 (HSV-1), showing significant inhibition, while it exhibited minimal activity against influenza A virus (H1N1). This suggests potential utility in developing antiviral therapeutics.

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. Preliminary findings indicate moderate effectiveness against certain weed species, although specific data on the spectrum of activity remains limited. Further studies are required to fully elucidate its herbicidal potential.

The mechanism of action involves interactions with specific molecular targets. The benzofuran and chromenone moieties can engage in hydrogen bonding, π-stacking, and hydrophobic interactions with enzymes and receptors. These interactions may modulate the activity of target proteins, influencing pathways related to viral replication and antimicrobial activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step procedures:

  • Coupling Reaction : Starting from 2-bromo-4-chlorophenol and 4′-methoxypropiophenone.
  • Cyclization : To form the benzofuran moiety under optimized conditions.
  • Purification : Techniques such as continuous flow reactors are often employed for industrial applications to enhance yield and purity.

Research Findings

Study YearFocus AreaKey Findings
2012Antiviral ActivityModerate activity against HSV-1; minimal against H1N1.
2023Herbicidal PropertiesModerate effectiveness against certain weed species; further studies needed.
2023Mechanism of ActionInteraction with viral enzymes and cellular receptors influencing replication pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Structural Features

The target compound shares a coumarin backbone with derivatives reported in (e.g., compounds 6d , 6e , and 6f ), but diverges in substituent chemistry:

Compound Position 4 Substituent Position 6 Substituent Functional Groups
Target compound 7-Methoxybenzofuran Diethylcarbamate Carbamate, Methoxy, Benzofuran
6d 4-Nitrophenylthiazole-hydrazone Ethyl carboxylate + methylthiazole Nitro, Hydrazone, Carboxylate
6e p-Tolylthiazole-hydrazone Ethyl carboxylate + methylthiazole Methyl, Hydrazone, Carboxylate
6f 4-Methoxyphenylthiazole-hydrazone Ethyl carboxylate + methylthiazole Methoxy, Hydrazone, Carboxylate

Key Differences :

  • The target compound replaces thiazole-hydrazone systems with a benzofuran ring, reducing hydrogen-bonding capacity but increasing aromatic bulk.
Physicochemical Properties
Property Target Compound (Inferred) 6d 6e 6f
Melting Point (°C) ~200–240 196–198 235–237 216–218
IR Peaks (cm⁻¹) C=O (~1700), NH (~3300) C=O, C=N, NO₂ C=O, C=N, C=C C=O, C-O-C
¹H NMR (δ ppm) Diethyl groups (~1.2–3.5) Hydrazone NH (~10) Hydrazone NH (~10) Hydrazone NH (~10)
  • The diethylcarbamate group in the target compound would exhibit distinct NMR signals for ethyl protons (δ ~1.2–1.4 for CH₃, δ ~3.3–3.5 for CH₂) and a carbamate NH (if present) near δ ~5.0–6.0, contrasting with the ethyl carboxylate (δ ~4.2–4.4 for CH₂) and thiazole protons in 6d–6f .

Methodological Considerations for Structural Analysis

The synthesis and characterization of similar coumarin derivatives (e.g., 6d–6f) relied on NMR, IR, and MS for structural confirmation . For crystallographic studies, tools like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are widely used in small-molecule crystallography .

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